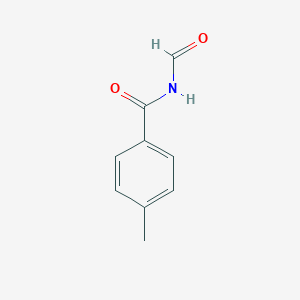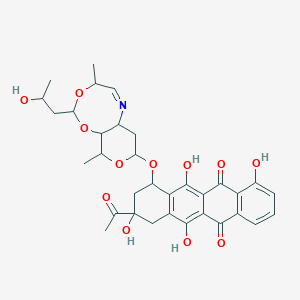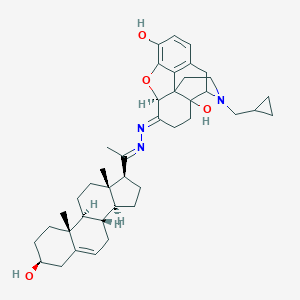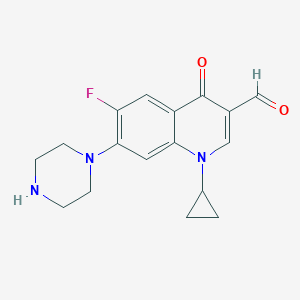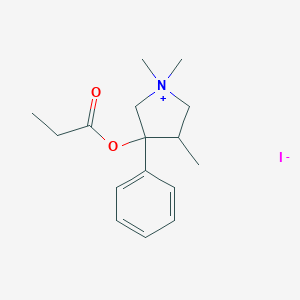
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate (HTP) is a chemical compound that has been used extensively in scientific research. It is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. In recent years, HTP has gained attention for its potential applications in biomedical research due to its unique properties.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is not fully understood. However, it is believed that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate acts as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. In addition, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical And Physiological Effects
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can inhibit the growth of a variety of microorganisms, including bacteria and fungi. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in lab experiments is its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties, which can be useful in medical settings. However, one limitation of using 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is its potential toxicity. While 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to be relatively safe in vitro and in animal models, more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research involving 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate. One area of interest is the potential use of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in cancer research. 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antioxidant properties and can scavenge free radicals, which may make it useful in preventing or treating cancer. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases. Another area of interest is the potential use of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate as a disinfectant in medical settings. 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties and may be useful in preventing the spread of infections in hospitals and other healthcare settings. Finally, more research is needed to determine the safety and efficacy of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in humans, particularly in the context of medical and biomedical applications.
Synthesis Methods
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can be synthesized through a two-step process. First, 3-phenyl-1,1,4-trimethylpyrrolidinium iodide is prepared by reacting 3-phenylpyrrolidine with methyl iodide. In the second step, propionic acid is added to the reaction mixture to form 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate. The synthesis of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been used in a variety of scientific research applications. It has been shown to have antimicrobial properties and has been used as a disinfectant in medical settings. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been used as a phase transfer catalyst in organic synthesis reactions. More recently, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has gained attention for its potential applications in biomedical research.
properties
CAS RN |
102584-73-6 |
|---|---|
Product Name |
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate |
Molecular Formula |
C29H45IN2O4 |
Molecular Weight |
389.27 g/mol |
IUPAC Name |
(1,1,4-trimethyl-3-phenylpyrrolidin-1-ium-3-yl) propanoate;iodide |
InChI |
InChI=1S/C16H24NO2.HI/c1-5-15(18)19-16(14-9-7-6-8-10-14)12-17(3,4)11-13(16)2;/h6-10,13H,5,11-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
INGAGZGQTPMADL-UHFFFAOYSA-L |
SMILES |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
Canonical SMILES |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
synonyms |
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



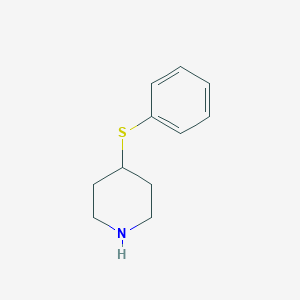
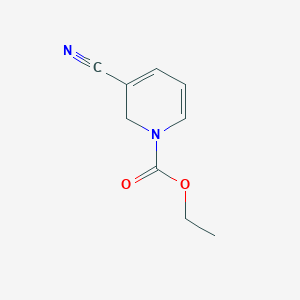
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
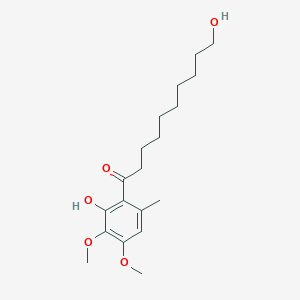
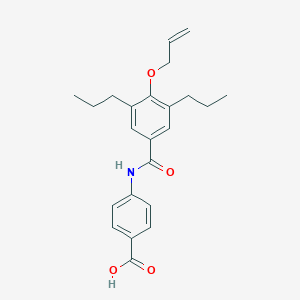

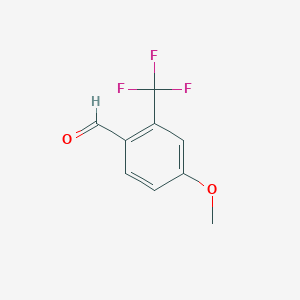
![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)

![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)
